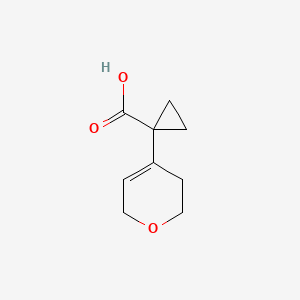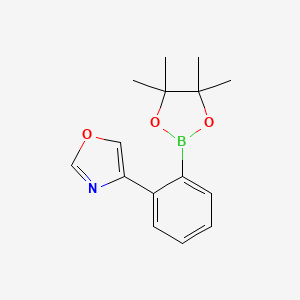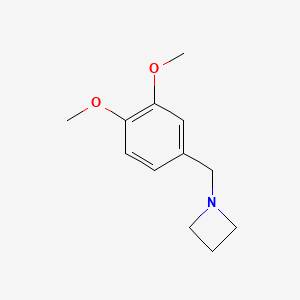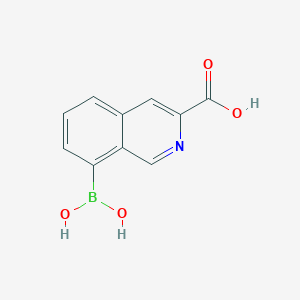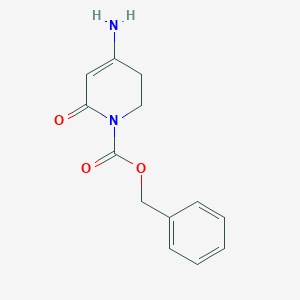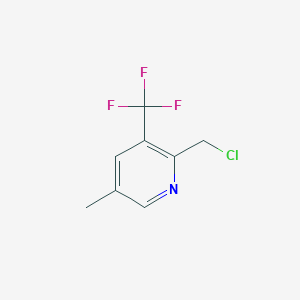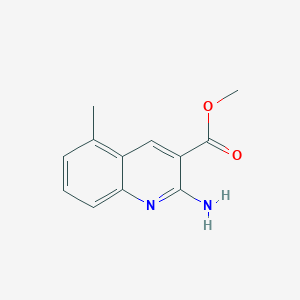
Methyl 2-amino-5-methylquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-5-methylquinoline-3-carboxylate is a quinoline derivative with significant importance in various fields of chemistry and biology. Quinoline derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of more complex molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-5-methylquinoline-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalyst such as PEG-supported sulfonic acid . The reaction is carried out at room temperature in solvents like methanol, ether, acetonitrile, or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of production .
化学反応の分析
Types of Reactions
Methyl 2-amino-5-methylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in quinoline derivatives, where substituents on the quinoline ring can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation followed by nucleophilic substitution is a typical pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinolines .
科学的研究の応用
Methyl 2-amino-5-methylquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of methyl 2-amino-5-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a wide range of applications.
2-Methylquinoline: Known for its biological activities.
Quinoline-3-carboxylate: Another derivative with potential antibacterial properties.
Uniqueness
Methyl 2-amino-5-methylquinoline-3-carboxylate stands out due to its specific substitution pattern, which can confer unique biological activities and chemical reactivity compared to other quinoline derivatives .
特性
分子式 |
C12H12N2O2 |
|---|---|
分子量 |
216.24 g/mol |
IUPAC名 |
methyl 2-amino-5-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c1-7-4-3-5-10-8(7)6-9(11(13)14-10)12(15)16-2/h3-6H,1-2H3,(H2,13,14) |
InChIキー |
ZMFXAPQHAKTUDR-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C(C(=NC2=CC=C1)N)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


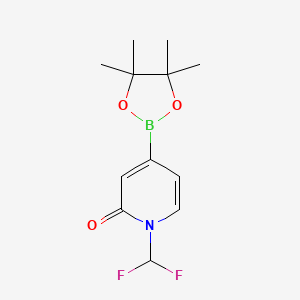
![4-Bromo-6-methoxybenzo[B]thiophene](/img/structure/B13673707.png)
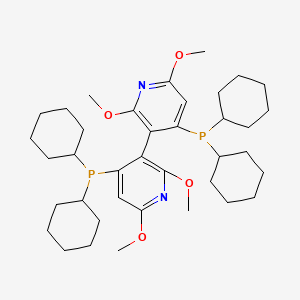
![3-[2-[[2-(2,6-Dioxo-3-piperidyl)-1,3-dioxo-5-isoindolinyl]amino]-2-oxoethoxy]propanoic Acid](/img/structure/B13673725.png)
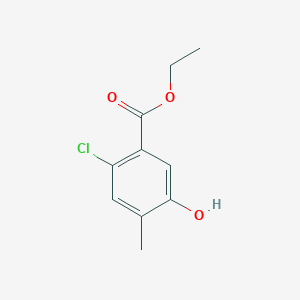
![Methyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13673733.png)
![3-Iodoisoxazolo[4,5-b]pyridine](/img/structure/B13673740.png)
